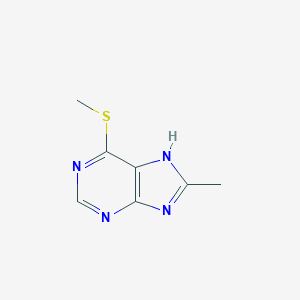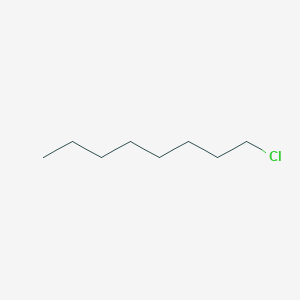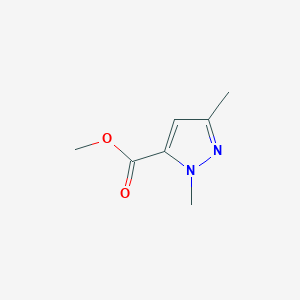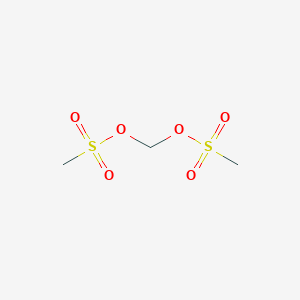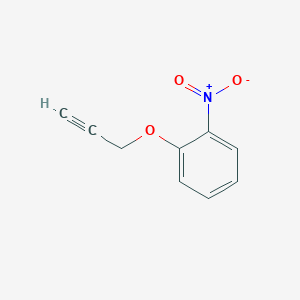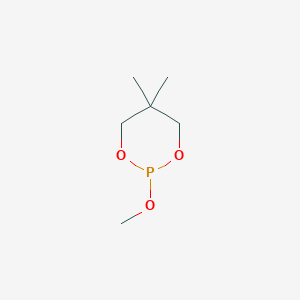
Laurilsarcosinato de sodio
Descripción general
Descripción
Sodium N-lauroylsarcosinate is a surfactant derived from sarcosine, a natural amino acid. It is used in various applications due to its excellent foaming properties and mildness to skin, making it a popular choice in personal care products like shampoos, facial cleansers, and toothpaste.
Synthesis Analysis
The synthesis of surfactants like Sodium N-lauroylsarcosinate often involves the reaction of fatty acid chlorides with amino acids or their derivatives under basic conditions. This reaction forms an amide bond, a key feature of the surfactant molecule, providing its cleaning and foaming properties.
Molecular Structure Analysis
The molecular structure of Sodium N-lauroylsarcosinate includes a long hydrophobic tail (lauroyl group) and a hydrophilic head (sarcosinate part). This amphiphilic nature allows it to reduce surface tension between different phases, enabling the emulsification of oils and removal of dirt.
Chemical Reactions and Properties
Sodium N-lauroylsarcosinate can participate in typical reactions of amides and surfactants, such as hydrolysis under extreme conditions (acidic or alkaline) or interaction with other chemicals in formulations to stabilize or modify properties.
Physical Properties Analysis
As a surfactant, Sodium N-lauroylsarcosinate displays critical micelle concentration (CMC) behavior, where above a certain concentration, molecules aggregate into micelles. This property is crucial for its application in cleaning and personal care products, providing the desired foaming and emulsifying effects.
Chemical Properties Analysis
Sodium N-lauroylsarcosinate is characterized by its mildness and compatibility with other ingredients in formulations. It is stable under a wide range of pH levels, making it suitable for diverse cosmetic and personal care products.
While specific research on Sodium N-lauroylsarcosinate is not available in this response, the principles of surfactant chemistry and related research provide a solid foundation for understanding its properties and applications. For detailed studies and further reading on related surfactants and chemical synthesis, exploring comprehensive reviews and articles on the topic is recommended. For instance, research on process synthesis and the synthesis of related compounds can offer insights into the methodologies applicable to Sodium N-lauroylsarcosinate and similar surfactants (Nishida, Stephanopoulos, & Westerberg, 1981), (Kukrety, Singh, Singh, & Ray, 2018).
Aplicaciones Científicas De Investigación
Colector selectivo para la beneficiación de fosfato calcáreo
El N-laurilsarcosinato de sodio (SNLS) se ha utilizado como colector de flotación selectivo para la separación de dolomita-apatita . Se investigó la influencia del pH, el tiempo de condición y la dosis del colector en el rendimiento de flotación de los minerales de apatita y dolomita mediante experimentos de flotación de un solo mineral y de flotación de mezcla de minerales binarios .
Colector selectivo para la separación de flotación de apatita-calcita
SNLS se usó como colector para la separación selectiva de calcita de apatita sin un depresor . Los experimentos revelaron que SNLS tenía una selectividad mucho mejor y una mayor afinidad con la calcita en comparación con la apatita, con poco efecto en la flotación de la apatita observado a un pH de 10 .
Tensioactivo en varios experimentos
El laurilsarcosinato de sodio se utiliza comúnmente como tensioactivo en varios experimentos, incluida la extracción de ADN, la purificación de proteínas y la cromatografía .
Ensayos bioquímicos
El this compound también se utiliza en varios ensayos bioquímicos, incluidos los ensayos inmunoenzimáticos (ELISA) y el western blotting .
Solubilización y separación de proteínas de membrana y glicoproteínas
La N-Laurilsarcosina se utiliza para la solubilización y separación de proteínas de membrana y glicoproteínas .
Paso de lisis celular durante la purificación de ARN
Es útil en soluciones concentradas de sal que se utilizan en el paso de lisis celular durante la purificación de ARN (ayuda a evitar la formación excesiva de espuma) .
Mecanismo De Acción
Target of Action
Sodium lauroylsarcosinate, also known as sarcosyl, is an anionic surfactant derived from sarcosine . Its primary targets are the lipid molecules on the surface of cells. It interacts with these molecules due to its amphiphilic nature, which means it has both hydrophobic and hydrophilic properties .
Mode of Action
Sodium lauroylsarcosinate works by reducing the surface tension of liquids, allowing it to interact more efficiently with other molecules . It is a type of anionic surfactant that interacts with positively charged molecules, such as proteins, by forming micelles . This interaction is facilitated by the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate .
Biochemical Pathways
Sodium lauroylsarcosinate affects the lipid metabolism pathway. It has been shown to have a significant impact on the skin lipidome, mainly manifested by the increase of phosphatidylglycerol (PG) and phosphatidylcholine (PC), and the decrease of ceramides .
Pharmacokinetics
Due to its surfactant properties, it is known to be soluble in water, ethanol, or glycerol . It is stable under normal temperature and pressure , suggesting that it may have good bioavailability.
Result of Action
The action of Sodium lauroylsarcosinate results in changes at the molecular and cellular level. It also causes a shift in the structure of the prokaryotic microbiome, mainly reflected by the increase in Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia .
Action Environment
The action of Sodium lauroylsarcosinate can be influenced by environmental factors. For instance, its effectiveness can be affected by the pH of the solution it is in . Additionally, it has been found that Sodium lauroylsarcosinate is stable under normal conditions, and is resistant to heat, acid, and alkali , suggesting that it can maintain its action, efficacy, and stability in a variety of environmental conditions.
Direcciones Futuras
Sodium N-lauroylsarcosinate has potential applications in the field of molecular biology and biochemical research . It has been used in studies for the solubilization and separation of membrane proteins and glycoproteins . It also exhibits protein denaturant potency and has been integrated into lysing solutions .
Propiedades
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVQLQVUXSOCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027066 | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, White powder; [Sigma-Aldrich MSDS] | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium lauroylsarcosinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Sodium lauroylsarcosinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
137-16-6 | |
| Record name | Sodium lauroylsarcosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-lauroylsarcosinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAUROYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632GS99618 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



